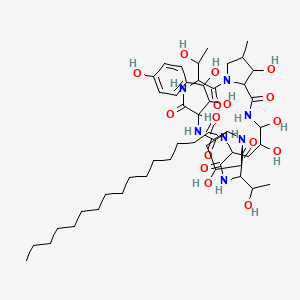
Aculeacin A from aspergillus aculeatus
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aculeacin A from aspergillus aculeatus are a group of antifungal lipopeptides isolated from the fungus Aspergillus aculeatus. These compounds are part of the echinocandin family, which are known for their potent antifungal properties. This compound exhibit strong activity against various fungal pathogens, making them valuable in medical and agricultural applications.
准备方法
Synthetic Routes and Reaction Conditions
Aculeacin A from aspergillus aculeatus are typically produced through fermentation processes involving Aspergillus aculeatus. The fermentation broth is extracted with methanol, and the extract is concentrated to remove methanol. The antibiotics are then extracted with n-butanol, decolorized with charcoal, and concentrated. The antibiotics are precipitated by adding n-hexane to the butanol solution, yielding a crude powder .
Industrial Production Methods
Industrial-scale production of aculeacins involves optimizing fermentation conditions to maximize yield. This includes controlling parameters such as pH, temperature, and nutrient availability. The fermentation process is followed by extraction and purification steps to isolate the desired aculeacin compounds .
化学反应分析
Types of Reactions
Aculeacin A from aspergillus aculeatus undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure of aculeacins to enhance their antifungal properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of aculeacins include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired modifications .
Major Products Formed
The major products formed from the chemical reactions of aculeacins include derivatives with enhanced antifungal activity. These derivatives are often more potent and have improved pharmacokinetic properties compared to the parent compound .
科学研究应用
Aculeacin A from aspergillus aculeatus have a wide range of scientific research applications:
Chemistry: this compound are used as model compounds to study the structure-activity relationship of lipopeptides.
Biology: In biological research, aculeacins are used to study fungal cell wall synthesis and the mechanisms of antifungal resistance.
Medicine: this compound are explored as potential therapeutic agents for treating fungal infections.
作用机制
Aculeacin A from aspergillus aculeatus exert their antifungal effects by inhibiting the synthesis of β-1,3-glucan, a critical component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The primary molecular target of aculeacins is the β-1,3-glucan synthase enzyme .
相似化合物的比较
Aculeacin A from aspergillus aculeatus are similar to other echinocandin compounds such as echinocandin B, caspofungin, micafungin, and anidulafungin. aculeacins have unique structural features, such as different acyl-moieties, which contribute to their distinct antifungal properties . Other similar compounds include mulundocandins and pneumocandins, which also inhibit β-1,3-glucan synthase but have variations in their peptide and lipid components .
Conclusion
This compound are a valuable group of antifungal lipopeptides with significant potential in various scientific and industrial applications. Their unique mechanism of action and structural diversity make them important tools for studying fungal biology and developing new antifungal therapies.
属性
分子式 |
C50H81N7O16 |
|---|---|
分子量 |
1036.2 g/mol |
IUPAC 名称 |
N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide |
InChI |
InChI=1S/C50H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36(63)51-33-24-35(62)46(69)55-48(71)40-41(64)27(2)25-57(40)50(73)38(29(4)59)53-47(70)39(43(66)42(65)30-19-21-31(60)22-20-30)54-45(68)34-23-32(61)26-56(34)49(72)37(28(3)58)52-44(33)67/h19-22,27-29,32-35,37-43,46,58-62,64-66,69H,5-18,23-26H2,1-4H3,(H,51,63)(H,52,67)(H,53,70)(H,54,68)(H,55,71) |
InChI 键 |
YKPHLXGEPNYRPY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

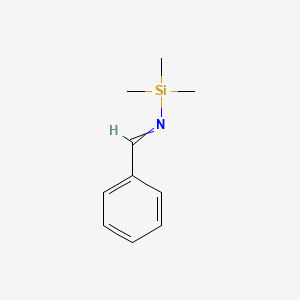
![Octahydropyrrolo[3,4-c]pyrrol-1-one](/img/structure/B8695811.png)

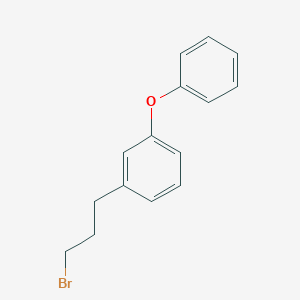
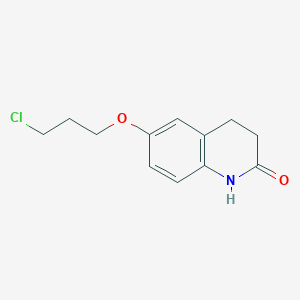
![2-Thiazolemethanol, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B8695852.png)
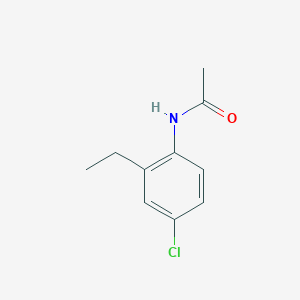
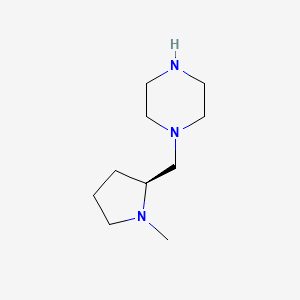
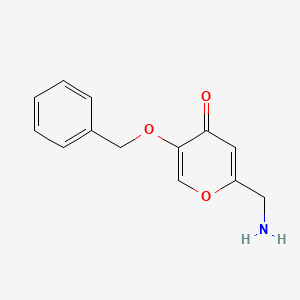
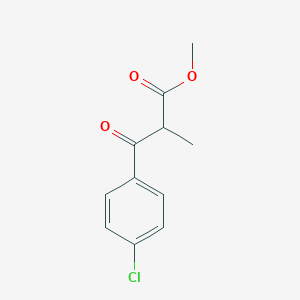
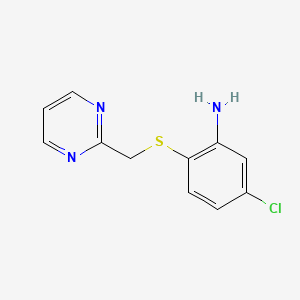
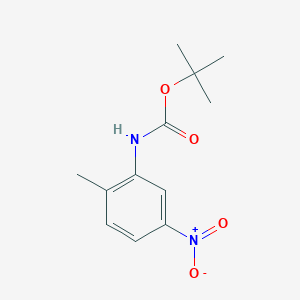
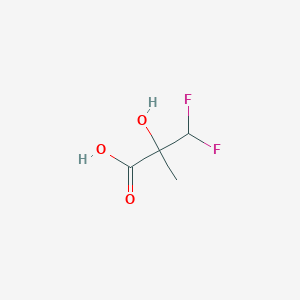
![[1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]methanol](/img/structure/B8695904.png)
